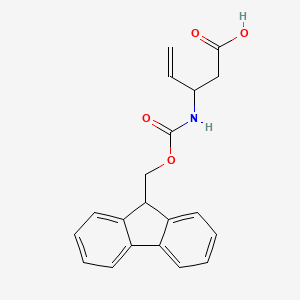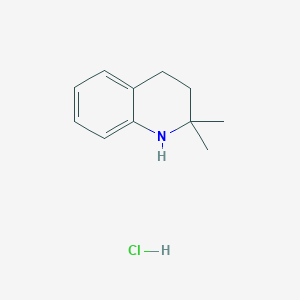
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound . It is similar to 1,2,3,4-tetrahydroquinoline, which is used as an antioxidant and corrosion inhibitor . It is also similar to 2-methyltetrahydroquinoline, a colorless oil produced by the hydrogenation of quinaldine .
Synthesis Analysis
The synthesis of this compound and similar compounds involves various strategies. For instance, 1,2,3,4-tetrahydroisoquinolines (THIQ) are synthesized using different synthetic strategies . The formation of tetrahydroquinoline can be influenced by changing the catalyst .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 1,2,3,4-tetrahydroisoquinoline (THIQ), a secondary amine with the chemical formula C9H11N . The THIQ nucleus is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Chemical Reactions Analysis
The chemical reactions of this compound and similar compounds involve various pathways. For example, the double bond migration and aromatization pathways can be dramatically reduced by changing the catalyst .科学的研究の応用
Synthetic Chemistry and Cyclization Reactions
- 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is utilized in synthetic chemistry, particularly in Diels-Alder reactions. These reactions involve the generation of pyridine o-quinodimethane analogues, leading to the formation of various tetrahydroquinoline and isoquinoline type adducts (Carly, Cappelle, Compernolle, & Hoornaert, 1996). Additionally, research has focused on the preparation and reactivity of different 2,2-dimethyl-1,2-dihydroquinolines in synthetic processes (Williamson & Ward, 2005).
Conformational Analysis in Organic Chemistry
- Studies have been conducted on the conformational equilibria of various methyl-tetrahydroisoquinolines, which is significant for understanding the molecular structure and behavior of these compounds. This includes analyses of diastereomeric pairs and their conformational preferences, contributing to a deeper understanding of their chemical properties (Olefirowicz & Eliel, 1997).
Local Anesthetic and Pharmacological Properties
- Research into the local anesthetic activity and acute toxicity of 1-aryl-tetrahydroisoquinoline alkaloid derivatives has been conducted. These studies aim to find ways to reduce the toxicity of these molecules and increase their therapeutic margin, highlighting the potential medical applications of these compounds (Azamatov et al., 2023).
Advanced Organic Syntheses and Reactions
- The compound has been used in the synthesis of various advanced organic structures, such as N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, which represent a new class of quinones (Jacobs et al., 2008). Additionally, it is involved in Friedel-Crafts cyclizations for the synthesis of tetrahydroquinolines, which are relevant in the development of potential biological activity agents (Bunce, Cain, & Cooper, 2013).
作用機序
Target of Action
It’s worth noting that quinoline derivatives, a class to which this compound belongs, are known to have a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory .
Mode of Action
One study suggests that a similar compound changes the substrate pocket to prevent amp from binding . This suggests that the compound might interact with its targets by altering their active sites, thereby preventing the binding of certain substrates.
Biochemical Pathways
Quinoline derivatives are known to be involved in various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .
Result of Action
Quinoline derivatives are known to function as powerful antioxidants against oxidative damage, which could be significantly helpful in neuroprotection against parkinsonism .
Action Environment
One study suggests that the permeability of the blood-brain barrier (bbb) and, subsequently, a compound’s neuroprotective efficacy are reliant on their conformational flexibility .
将来の方向性
The future directions for 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride and similar compounds involve further exploration of their biological potential, structural–activity relationship (SAR), and mechanism of action . There is also interest in the development of novel THIQ analogs with potent biological activity .
特性
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-6,12H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINVUXKTBXJCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2861233.png)
![4-[9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-2-oxa-4,9-diazaspiro[5.5]undecan-4-yl]-7-fluoro-4H-benzo[b]quinolizine-6,11-dione](/img/structure/B2861234.png)
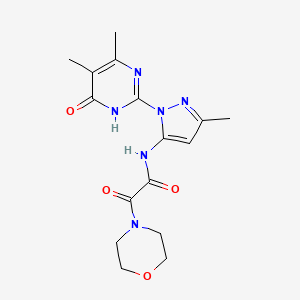
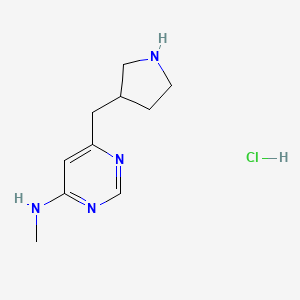
![3,4-dihydro-2H-chromen-4-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2861240.png)

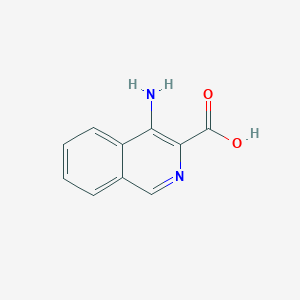
![4-ethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861247.png)

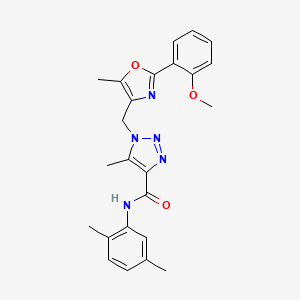
![3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole](/img/structure/B2861253.png)
